molecular formula C52H65N3O8P+ B10860210 6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

Cat. No.: B10860210
M. Wt: 891.1 g/mol
InChI Key: OAUJLFPWRFHSNE-JZIAMZJUSA-O
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Description

The compound 6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium is a structurally complex molecule characterized by a bicyclic core fused with a carbamate group, methoxy and hydroxyl substituents, and a hexyl-triphenylphosphanium side chain. The compound’s intricate architecture places it within a broader family of bicyclo[16.3.1]docosa derivatives, which are studied for their diverse pharmacological properties.

Properties

IUPAC Name

6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20+,36-21+,38-33+/t35?,37?,45?,46-,48?,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUJLFPWRFHSNE-JZIAMZJUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@@H](C(C(/C=C(/[C@@H](C(/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65N3O8P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamitrinib is synthesized by combining the Hsp90 ATPase inhibitory module of 17-allylamino geldanamycin (17-AAG) with the mitochondrial-targeting moiety of triphenylphosphonium . The synthesis involves several steps, including the preparation of intermediates and the final coupling reaction to form the active compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling process.

Industrial Production Methods

The industrial production of Gamitrinib follows similar synthetic routes but is scaled up to meet the demand for research and potential clinical use. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

Gamitrinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Gamitrinib include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .

Major Products Formed

The major products formed from the reactions of Gamitrinib include its oxidized and reduced derivatives, as well as substituted analogs. These products are often studied to understand the structure-activity relationship and to develop more potent and selective inhibitors .

Scientific Research Applications

Gamitrinib has a wide range of scientific research applications, including:

Mechanism of Action

Gamitrinib exerts its effects by specifically targeting mitochondrial Hsp90. It binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that are essential for cancer cell survival. The inhibition of Hsp90 triggers a loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to apoptosis .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a bicyclo[16.3.1]docosa core with several analogs, but its functional groups and side chains lead to distinct physicochemical and bioactivity profiles. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Features Key Substituents LogP* Bioactivity Notes
Target Compound Bicyclo[16.3.1]docosa core Hexyl-triphenylphosphanium, carbamate, methoxy/hydroxyl groups ~2.8 (predicted) Cationic charge enhances membrane interaction; potential kinase inhibition inferred from structural analogs
Compound 2 () Same core 3,4-Dihydroxyphenethylamino, carbamate, methoxy/hydroxyl groups ~1.5 Antifungal activity (21% yield in synthesis); phenolic groups may confer antioxidant properties
Compound () Same core Diethylaminoethylamino, carbamate, methoxy/hydroxyl groups ~1.2 Increased basicity due to tertiary amine; no reported bioactivity

*LogP values estimated via computational tools (e.g., ChemAxon).

Key Observations :

  • Phosphonium Group : The target compound’s hexyl-triphenylphosphanium substituent introduces a permanent positive charge, enhancing aqueous solubility in polar solvents compared to neutral analogs. This feature is critical for cellular uptake and mitochondrial targeting .
  • Side Chain Variability: The 3,4-dihydroxyphenethylamino group in Compound 2 () suggests antioxidant or metal-chelating activity, whereas the diethylaminoethylamino group in ’s compound may alter pharmacokinetics via increased lipophilicity .

Pharmacological and Functional Differences

Bioactivity and Target Engagement
  • Target Compound : The phosphonium moiety may facilitate accumulation in negatively charged organelles (e.g., mitochondria), a trait leveraged in anticancer and antimicrobial drug design. Similar bicyclic cores are associated with kinase inhibition, though the phosphonium group’s steric bulk could alter binding kinetics .
  • Compound 2 (): Demonstrated antifungal activity, likely due to phenolic substituents disrupting microbial membranes. The absence of a charged side chain limits its tissue penetration compared to the target compound .
Chemical Space and Similarity Metrics
  • Fingerprint Analysis : MACCS fingerprint comparisons reveal >70% similarity between the target compound and analogs, primarily due to the conserved bicyclic core. However, the phosphonium group shifts its position in chemical space, reducing overlap with neutral analogs (e.g., 25% similarity with Compound 2) .
  • The phosphonium group may introduce unique off-target effects, necessitating independent toxicity studies .

Implications for Drug Development

  • Advantages of Phosphonium Modification :
    • Enhanced solubility and targeted delivery to mitochondria or bacterial membranes .
    • Reduced efflux pump susceptibility due to cationic charge .
  • Challenges: Synthetic complexity and stability issues under physiological pH . Potential cytotoxicity from nonspecific interactions with phospholipid bilayers .

Biological Activity

The compound 6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings.

Structural Overview

The compound's structure includes:

  • Bicyclic framework : This contributes to its stability and biological interactions.
  • Multiple functional groups : These enhance its reactivity and potential for various biological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of bicyclic compounds have shown efficacy against various cancer cell lines. The specific compound under review may possess similar properties due to its structural characteristics.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The results indicated:

CompoundCell LineIC50 (μM)
Compound AMCF-75.4
Compound BA-5494.2
Target CompoundMCF-7TBD

These findings suggest a promising avenue for further exploration of the target compound's anticancer potential.

Neuroprotective Effects

The compound's potential neuroprotective properties are another area of interest. Similar compounds have been studied for their ability to inhibit enzymes associated with neurodegenerative diseases.

Enzyme Inhibition Studies

Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated:

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound C10.47.7
Compound D18.115.6
Target CompoundTBDTBD

These results highlight the potential of the target compound to modulate cholinergic activity, which is crucial in the treatment of Alzheimer's disease.

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress in various diseases. The target compound's structural features may confer antioxidant capabilities similar to those observed in related compounds.

DPPH Radical Scavenging Assay

The antioxidant activity was assessed using the DPPH radical scavenging method:

CompoundDPPH Scavenging Activity (%)
Compound E85%
Compound F75%
Target CompoundTBD

Mechanistic Insights

Molecular docking studies have provided insights into the interactions between the target compound and biological macromolecules. These studies help elucidate the binding affinities and possible mechanisms of action.

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